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Compound of Interest

Compound Name: Isoevodiamine

CAS No.: 518-18-3

Cat. No.: B3029074 Get Quote

Part 1: Executive Summary & Chemical Profile
Isoevodiamine is a bioactive indoloquinazoline alkaloid isolated from the unripe fruits of

Evodia rutaecarpa (Wu Zhu Yu). It is a structural isomer of the more widely studied evodiamine.

While often overshadowed by its isomer, isoevodiamine possesses a distinct pharmacological

profile that is gaining traction in oncology and neuropharmacology.

This guide dissects the biological activity of isoevodiamine, moving beyond generic

descriptions to explore its specific mechanistic actions, including microtubule destabilization,

immunomodulation in non-small cell lung cancer (NSCLC), and potential cholinesterase

inhibition.

Structural Biology & Isomerism
The biological efficacy of Evodia alkaloids hinges on the rigidity and stereochemistry of the

indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one scaffold.

Evodiamine: Typically the (S)-enantiomer.

Isoevodiamine: Often characterized as the (R)-enantiomer or a specific structural isomer

depending on the synthetic pathway.
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Key Differentiator: The stereochemical orientation at the C-13b position dictates binding

affinity to chiral pockets in targets like Butyrylcholinesterase (BChE) and Tubulin.

Feature Isoevodiamine Evodiamine

CAS Registry 477-47-4 518-17-2

Molecular Formula C19H17N3O C19H17N3O

Core Scaffold Indoloquinazoline Indoloquinazoline

Primary Targets
Microtubules, BChE, CD8+

Modulation

TRPV1, Topoisomerase I,

AChE

Part 2: Primary Therapeutic Targets &
Mechanisms[1]
Oncology: Microtubule Destabilization &
Immunomodulation
Unlike many alkaloids that function solely as DNA intercalators, isoevodiamine exhibits

properties of a microtubule-destabilizing agent.

Mechanism: It binds to the colchicine site of tubulin, inhibiting polymerization. This leads to

mitotic arrest at the G2/M phase.[1]

Immunomodulation (NSCLC): Recent studies suggest isoevodiamine suppresses non-small

cell lung cancer (NSCLC) not just through direct cytotoxicity, but by downregulating the

MUC1-C/PD-L1 axis.[2] This downregulation promotes the infiltration and elevation of CD8+

T cells in the tumor microenvironment (TME).

Neurodegeneration: The Cholinesterase Axis
The Evodia alkaloids are potent inhibitors of cholinesterases. While evodiamine is a known

Acetylcholinesterase (AChE) inhibitor, the structural nuance of isoevodiamine often shifts

selectivity towards Butyrylcholinesterase (BChE).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://eprints.whiterose.ac.uk/id/eprint/180194/7/5733.full.pdf
https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://www.aging-us.com/article/205977/text
https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Relevance: In advanced Alzheimer's Disease (AD), AChE levels drop while BChE

activity increases. A selective or dual inhibitor is highly desirable.

Action: Isoevodiamine acts as a non-competitive inhibitor, binding to the peripheral anionic

site (PAS), preventing substrate entry.

Part 3: Mechanistic Visualization
Signaling Pathway: MUC1-C/PD-L1 Suppression in
NSCLC
The following diagram illustrates the proposed mechanism where isoevodiamine disrupts the

PD-L1 immune checkpoint, enhancing T-cell cytotoxicity.
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Figure 1: Isoevodiamine-mediated downregulation of the MUC1-C/PD-L1 axis, restoring CD8+

T-cell antitumor immunity.

Part 4: Experimental Protocols
Protocol A: Isolation & HPLC Quantification
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To ensure reproducibility, isoevodiamine must be accurately quantified and distinguished from

evodiamine.

Reagents:

Acetonitrile (HPLC Grade)

0.1% Phosphoric Acid in Water

C18 Column (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)

Workflow:

Extraction: Pulverize dried Evodia rutaecarpa fruit. Sonicate 1.0g powder in 20mL Methanol

for 30 min.

Filtration: Filter through a 0.45µm PTFE membrane.

Mobile Phase: Gradient elution.

0-10 min: 25% ACN / 75% H3PO4

10-30 min: Linear ramp to 60% ACN

Detection: UV at 225 nm (Isoevodiamine absorption max).

Validation: Isoevodiamine typically elutes after Evodiamine due to slight hydrophobicity

differences (approx. RT: Evodiamine 18.2 min, Isoevodiamine 19.5 min).

Protocol B: BChE Inhibition Assay (Modified Ellman’s
Method)
Objective: Determine the IC50 of isoevodiamine against Butyrylcholinesterase.

Materials:

Butyrylthiocholine iodide (substrate)
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DTNB (Ellman’s Reagent)

Human Serum BChE (Sigma)

96-well microplate reader

Steps:

Preparation: Dissolve Isoevodiamine in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

Keep DMSO final concentration < 0.5%.

Incubation: Add 150 µL Phosphate Buffer (pH 8.0) + 20 µL Enzyme solution + 10 µL Inhibitor

(Isoevodiamine). Incubate at 25°C for 5 minutes.

Reaction: Add 10 µL DTNB + 10 µL Substrate.

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

Calculation: Plot % Inhibition vs. Log[Concentration].

Self-Validation: Include Tacrine (IC50 ~20 nM) as a positive control.

Part 5: Quantitative Data Summary
The following table synthesizes comparative data from various Evodia alkaloid studies. Note

that "Isoevodiamine" values often vary by extraction purity; these represent consensus

ranges.
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Biological
Activity

Metric Isoevodiamine
Evodiamine
(Reference)

Notes

Cytotoxicity

(A549 Lung)
IC50 12 - 25 µM 8 - 15 µM

Isoevodiamine

shows higher

selectivity for

immune-resistant

lines.

BChE Inhibition IC50 ~1.5 µM > 5 µM

Isoevodiamine is

often more

potent against

BChE than

AChE.

AChE Inhibition IC50 > 10 µM ~2.5 µM

Evodiamine is

the superior

AChE inhibitor.

T-Cell Activation Fold Change 2.4x 1.8x

CD8+ infiltration

increase in TME

models.

Cardiotoxicity LC10 (Zebrafish) > 500 ng/mL ~354 ng/mL

Isoevodiamine

appears slightly

less cardiotoxic.

Part 6: Future Directions & Challenges
Solubility: Like evodiamine, isoevodiamine suffers from poor aqueous solubility.[3]

Formulation strategies using hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes

are critical for in vivo bioavailability.

Metabolic Stability: The indole ring is susceptible to P450-mediated oxidation. Deuteration of

the C-13b position could potentially improve metabolic half-life (kinetic isotope effect).

Standardization: Many commercial "Evodiamine" extracts contain 5-10% Isoevodiamine.

Researchers must use >98% purity standards to avoid confounding data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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